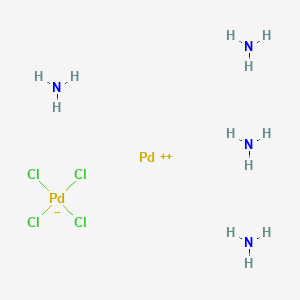

azane;palladium(2+);tetrachloropalladium(2-)

Description

The exact mass of the compound Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212525. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality azane;palladium(2+);tetrachloropalladium(2-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about azane;palladium(2+);tetrachloropalladium(2-) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;palladium(2+);tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHJAFUUQUXRW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H12N4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-44-5 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraamminepalladium(II) Tetrachloropalladate(II) (CAS 13820-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraamminepalladium(II) tetrachloropalladate(II), with the CAS number 13820-44-5, is an inorganic coordination compound with a rich history in the field of chemistry. Also known as Vauquelin's salt, it is a salt consisting of the tetraamminepalladium(II) cation, ([Pd(NH_3)4]^{2+}), and the tetrachloropalladate(II) anion, ([PdCl_4]^{2-}).[1] This compound, and its platinum analogue Magnus's green salt, are notable for their unique structures and properties that have intrigued scientists for nearly two centuries.[2] In contemporary research, it serves as a valuable precursor for the synthesis of various palladium-based catalysts and materials, finding applications in organic synthesis and materials science. This guide provides a comprehensive overview of its physical and chemical properties, tailored for professionals in research and drug development.

Core Compound Identification

| Identifier | Value |

| CAS Number | 13820-44-5 |

| IUPAC Name | Tetraamminepalladium(II) tetrachloropalladate(II) |

| Synonyms | Vauquelin's salt, Palladium(II) tetraammine tetrachloropalladate(II) |

| Molecular Formula | |

| Molecular Weight | 422.77 g/mol |

| Appearance | Red to pink solid[2] |

Physicochemical Properties

Physical Properties

Tetraamminepalladium(II) tetrachloropalladate(II) is a solid at room temperature. A summary of its key physical properties is presented below.

| Property | Value |

| Melting Point | 192 °C (decomposes)[3] |

| Density | 2.489 g/cm³[3] |

| Solubility | Insoluble in water[2] |

The insolubility of this compound in water is a notable characteristic, distinguishing it from many other simple salts.

Chemical Properties

The chemical behavior of Tetraamminepalladium(II) tetrachloropalladate(II) is largely dictated by the coordination chemistry of the palladium(II) centers in both the cation and the anion.

Thermal Stability and Decomposition: The compound decomposes upon heating to 192 °C.[3] Thermal decomposition of related palladium ammine complexes is known to yield metallic palladium, making this compound a potential precursor for the synthesis of palladium nanoparticles and supported catalysts through controlled thermal treatment.

Reactivity: As a source of palladium(II), it can be used in various chemical reactions. The tetrachloropalladate(II) anion is a common starting material in palladium chemistry, readily undergoing ligand exchange reactions. The tetraamminepalladium(II) cation is relatively stable but can also undergo ligand substitution under certain conditions.

-

Reaction with Bases: Strong bases are likely to deprotonate the ammine ligands, which could lead to the formation of palladium hydroxides or oxides upon decomposition.

Catalytic Precursor: A primary application of this and related palladium complexes is as a precursor for catalysts. For instance, palladium nanoparticles, which are highly effective catalysts for a variety of organic reactions including cross-coupling reactions, can be synthesized from such precursors.[4]

Structural and Spectroscopic Information

The structure of Vauquelin's salt is analogous to that of Magnus's green salt, consisting of linear chains of alternating square planar ([Pd(NH_3)4]^{2+}) cations and ([PdCl_4]^{2-}) anions. The palladium atoms in the chains are separated by a distance of 3.25 Å.[5]

Caption: Structure of the constituent ions of Tetraamminepalladium(II) tetrachloropalladate(II).

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The far-infrared spectrum of ([Pd(NH_3)_4][PdCl_4]) has been studied. The bands appearing around 200 cm⁻¹ are assigned to the A2u lattice vibration, which is influenced by the metal-metal interaction.[6]

-

Mass Spectrometry: Due to its salt-like and polymeric nature, obtaining a meaningful mass spectrum using conventional techniques is difficult. The compound is not volatile and would likely decompose under typical ionization conditions.

Experimental Protocols

Synthesis of Tetraamminepalladium(II) Tetrachloropalladate(II)

The synthesis of Vauquelin's salt was first described in 1813.[2][5] A common method involves the reaction of an aqueous solution of a tetraamminepalladium(II) salt with a tetrachloropalladate(II) salt.

Materials:

-

Tetraamminepalladium(II) chloride (([Pd(NH_3)_4]Cl_2))

-

Potassium tetrachloropalladate(II) (

) -

Deionized water

Procedure:

-

Prepare separate aqueous solutions of tetraamminepalladium(II) chloride and potassium tetrachloropalladate(II).

-

Slowly add the potassium tetrachloropalladate(II) solution to the tetraamminepalladium(II) chloride solution with constant stirring.

-

A pink precipitate of Tetraamminepalladium(II) tetrachloropalladate(II) will form immediately.[5]

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the product under vacuum.

Caption: Workflow for the synthesis of Tetraamminepalladium(II) tetrachloropalladate(II).

Safety and Handling

As with all palladium compounds, appropriate safety precautions should be taken when handling Tetraamminepalladium(II) tetrachloropalladate(II). It is advisable to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Tetraamminepalladium(II) tetrachloropalladate(II) (CAS 13820-44-5) is a historically significant coordination compound with continuing relevance in modern chemistry. Its well-defined structure and its role as a precursor to catalytically active palladium species make it a compound of interest for researchers in both academia and industry. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in the laboratory. While some spectroscopic data remains elusive, the information presented in this guide provides a solid foundation for professionals working with this intriguing palladium salt.

References

-

Wikipedia. Magnus's green salt. [Link]

-

From Vauquelin’s and Magnus’ Salts to Gels, Uniaxially Oriented Films, and Fibers: Synthesis, Characterization, and Properties of Tetrakis(1-aminoalkane)metal(II) Tetrachlorometalates(II). Chemistry of Materials. [Link]

-

Wikipedia. Osmium. [Link]

-

From Vauquelin’s and Magnus’ Salts to Gels, Uniaxially Oriented Films, and Fibers: Synthesis, Characterization, and Properties of Tetrakis(1-aminoalkane)metal(II) Tetrachlorometalates(II). ACS Publications. [Link]

-

Specific features of trans-[Pd(NH3)2Cl2] crystallization in reaction of aqueous [Pd(NH3)4]Cl2 solution with solid PdCl2. ResearchGate. [Link]

-

Derivatives of Magnus' Green Salt. Semantic Scholar. [Link]

-

Tetraamminepalladium(II) Tetrachloropalladate(II). AMERICAN ELEMENTS. [Link]

-

Tetrachloropalladate(2-). PubChem. [Link]

-

Study on thermal decomposition of double complex salt [Pd(NH3)4][PtCl6]. ResearchGate. [Link]

-

Palladium complexes with the tripodal phosphine tris-(2-diphenylphosphinoethyl)amine. Synthesis and structure of trigonal, tetrahedral, trigonal bipyramidal, and square planar complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Reaction between NH4Cl + NaOH (Double displacement with decomposition). YouTube. [Link]

-

Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides. PMC. [Link]

-

Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH). MDPI. [Link]

-

Number of coordination isomers possible for the complex [Pt(NH3)4][PdCl4] are (including the given structure). Infinity Learn. [Link]

-

A Facile Synthesis and Thermal Stability of cis-[Pd(NH3)2(C2O4)]. [Link]

-

Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. National Institutes of Health. [Link]

-

How many coordination isomers of [Pt(NH_3)_4][PtCl_4] show geometrical isomerism. YouTube. [Link]

-

Mass spectra. Brussels scientific. [Link]

-

Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction. ResearchGate. [Link]

-

The counterdiffusion of HCl and NH3: An experimental and modeling analysis of topochemistry, diffusion, reaction, and phase transitions. PubMed. [Link]

-

Ammonium tetrachloropalladate(II). Wikipedia. [Link]

-

Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. PMC. [Link]

-

Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]

-

Solid-state NMR spectroscopy. St Andrews Research Repository. [Link]

-

What are the charges on (pt(nh3) 4) (ptcl4)?. Quora. [Link]

-

Direct solid state NMR observation of the 105Pd nucleus in inorganic compounds and palladium metal systems. RSC Publishing. [Link]

-

Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. MDPI. [Link]

Sources

A Deep Dive into the Spectroscopic Characterization of the Tetrachloropalladate(II) Anion

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is a cornerstone of palladium chemistry, serving as a critical precursor in catalysis, nanoparticle synthesis, and the development of novel therapeutic agents.[1] A thorough understanding of its electronic and structural properties is paramount for optimizing its applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to interrogate the [PdCl₄]²⁻ anion, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles.

The Foundational Chemistry of Tetrachloropalladate(II)

The [PdCl₄]²⁻ anion consists of a central palladium atom in the +2 oxidation state (Pd²⁺) coordinated to four chloride ions.[1] Palladium(II) has a d⁸ electron configuration. In the presence of the four chloride ligands, the degeneracy of the d-orbitals is lifted. Due to the relative energies of the 4d orbitals of Pd²⁺ and the ligand orbitals, the complex adopts a square planar geometry.[2][3] This arrangement results in a specific d-orbital splitting pattern, which is fundamental to understanding the electronic spectra of the complex. The diamagnetic nature of [PdCl₄]²⁻ confirms this square planar geometry, as all eight d-electrons are paired in the lower energy orbitals.[2][3]

The stability and reactivity of the [PdCl₄]²⁻ anion are critical considerations in its application. It is typically used as a salt, most commonly potassium tetrachloropalladate(II) (K₂[PdCl₄]), which is a dark brown crystalline solid soluble in water.[4]

Unveiling Electronic Structure: UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a primary tool for probing the electronic transitions within the [PdCl₄]²⁻ anion. The resulting spectrum is a fingerprint of the d-orbital splitting and provides crucial information about the metal-ligand interactions.

Theoretical Underpinnings: Ligand Field Theory and Electronic Transitions

According to Ligand Field Theory, in a square planar D₄h symmetry, the five d-orbitals of the Pd²⁺ ion split into four distinct energy levels. The interaction of the ligands with the d-orbitals of the central metal atom leads to a splitting of their energies.[5][6] Orbitals that have direct contact with the ligands will be raised in energy compared to those with more indirect contact.[5]

The electronic transitions observed in the UV-Vis spectrum of [PdCl₄]²⁻ can be categorized as either d-d transitions or ligand-to-metal charge transfer (LMCT) bands.

-

d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For square planar d⁸ complexes like [PdCl₄]²⁻, these transitions are Laporte forbidden, meaning they have a low probability of occurring.[7] This results in characteristically weak absorption bands. However, these transitions can become "vibronically allowed" through coupling with molecular vibrations that temporarily distort the centrosymmetric geometry of the complex.[7] The intensity of these d-d bands is therefore temperature-dependent, decreasing upon cooling.[8]

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are much more intense than d-d transitions and occur when an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.[9] In the case of [PdCl₄]²⁻, this involves the transfer of an electron from a chloride p-orbital to the empty dₓ²-y² orbital on the palladium center.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

A robust and reproducible UV-Vis spectrum is essential for accurate analysis. The following protocol outlines the key steps for the preparation and measurement of a K₂[PdCl₄] solution.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer with a spectral bandwidth of at least 2 nm is required to resolve the key spectral features.[10]

Materials:

-

Potassium tetrachloropalladate(II) (K₂[PdCl₄])[11]

-

Deionized water

-

1 cm path length quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of K₂[PdCl₄] in deionized water. A typical concentration for UV-Vis analysis is in the range of 0.1 to 1 mM.

-

Instrument Calibration and Blanking: Calibrate the spectrophotometer according to the manufacturer's instructions. Use deionized water as the blank to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Record the absorption spectrum of the K₂[PdCl₄] solution over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding molar extinction coefficients (ε).

Data Interpretation: Decoding the Spectrum

The UV-Vis spectrum of [PdCl₄]²⁻ in aqueous solution typically exhibits two main absorption bands:

| Transition Type | Approximate λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

| d-d | ~420 | < 500 | ¹A₁g → ¹B₁g |

| LMCT | ~300 | > 5000 | ¹A₁g → ¹Eᵤ |

The weak band around 420 nm is assigned to a spin-allowed d-d transition. The much more intense band around 300 nm is attributed to an LMCT transition. The high intensity of the LMCT band is a direct consequence of it being a fully allowed electronic transition.

Probing Molecular Vibrations: Raman Spectroscopy

Raman spectroscopy provides complementary information to UV-Vis by probing the vibrational modes of the [PdCl₄]²⁻ anion. These vibrations are sensitive to the geometry and bonding within the complex.

Theoretical Framework: Symmetry and Vibrational Modes

For a square planar [PdCl₄]²⁻ molecule with D₄h symmetry, group theory predicts the following Raman-active vibrational modes:

-

A₁g (ν₁): Symmetric Pd-Cl stretch (polarized)

-

B₁g (ν₂): Asymmetric Pd-Cl stretch (depolarized)

-

B₂g (ν₃): In-plane Cl-Pd-Cl bend (depolarized)

These distinct vibrational modes provide a structural fingerprint of the [PdCl₄]²⁻ ion.

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality Raman spectrum requires careful sample preparation and instrument setup.

Figure 1. A generalized workflow for acquiring and analyzing the Raman spectrum of the tetrachloropalladate(II) anion.

Experimental Protocol:

-

Sample Preparation: Prepare an aqueous solution of K₂[PdCl₄] (e.g., 0.1 M). Filtration may be necessary to remove any particulate matter that could cause fluorescence.

-

Instrumentation: Use a Raman spectrometer equipped with a suitable excitation laser, such as a 488 nm or 514.5 nm laser.[12]

-

Data Acquisition: Acquire the Raman spectrum, ensuring a sufficient signal-to-noise ratio.

-

Data Processing and Analysis: Perform baseline correction and identify the peak positions of the Raman bands.

Interpreting the Vibrational Signature

The Raman spectrum of [PdCl₄]²⁻ is characterized by a strong, polarized band corresponding to the symmetric Pd-Cl stretching mode (ν₁) and weaker, depolarized bands for the other Raman-active modes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ (A₁g) | ~310 | Symmetric Pd-Cl stretch |

| ν₂ (B₁g) | ~280 | Asymmetric Pd-Cl stretch |

| ν₃ (B₂g) | ~160 | In-plane Cl-Pd-Cl bend |

The positions and relative intensities of these bands are highly sensitive to the local environment of the anion and can be used to study ion-pairing and solvent effects.

A Deeper Look at Local Structure: X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of the absorbing atom.[13] It is element-specific and can be applied to both crystalline and non-crystalline materials.[14] For [PdCl₄]²⁻, XAS at the Pd K-edge or L-edge can provide precise information about the Pd-Cl bond distance and the coordination number.

The Principles of XAS: XANES and EXAFS

An XAS spectrum is typically divided into two regions:

-

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom.[13]

-

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in this region, further from the edge, contain information about the number, type, and distance of neighboring atoms.[13]

Experimental Considerations

XAS experiments are typically performed at synchrotron radiation facilities due to the need for a high-intensity, tunable X-ray source. The data analysis involves fitting the experimental spectrum to theoretical models to extract structural parameters.[15]

Structural Insights from XAS

For K₂[PdCl₄], XAS studies have confirmed the square planar coordination of four chloride ions around the palladium center with a Pd-Cl bond length of approximately 2.32 Å.[16] This technique is particularly valuable for studying the structure of [PdCl₄]²⁻ in complex environments, such as in catalytic solutions or biological systems.

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive spectroscopic analysis of the tetrachloropalladate(II) anion requires a multi-technique approach. UV-Vis spectroscopy provides fundamental insights into the electronic structure and d-orbital splitting. Raman spectroscopy offers a detailed picture of the vibrational modes and molecular symmetry. X-ray absorption spectroscopy yields precise information about the local coordination environment and bond distances. By combining these techniques, researchers and drug development professionals can gain a deep and nuanced understanding of the properties of [PdCl₄]²⁻, enabling the rational design of new catalysts, materials, and therapeutic agents.

References

-

Wikipedia. Potassium tetrachloropalladate(II). [Link]

-

Chemistry Stack Exchange. Why is [PdCl4]2- square planar whereas [NiCl4]2- is tetrahedral?. [Link]

-

Study.com. The complex ion PdCl4^2- is diamagnetic. Propose a structure for PdCl4^2-. [Link]

-

ResearchGate. The Raman Spectrum of the Squarate (C4O4-2 ) Anion: An Ab Initio Basis Set Dependence Study. [Link]

-

IEEE Xplore. Synthesis of palladium clusters by reduction of K2PdCl4 with ethylene glycol. [Link]

-

ResearchGate. Electronic structures and photophysics of d8-d8 complexes. [Link]

-

PubMed. X-ray absorption spectroscopy. [Link]

-

arXiv. Raman Spectroscopic Investigation of Ferroaxial Order in Na2BaNi(PO4)2 Single Crystals. [Link]

-

Chemistry LibreTexts. Tetrahedral vs. Square Planar Complexes. [Link]

-

ResearchGate. K2PdCl4 catalyzed efficient multicomponent synthesis of alpha-aminonitriles in aqueous media | Request PDF. [Link]

-

Materials Project. mp-22956: K2PdCl4 (Tetragonal, P4/mmm, 123). [Link]

-

AIP Publishing. X-ray absorption spectroscopy and theoretical investigations of the effect of extended ligands in potassium organic matter inter. [Link]

-

TTU DSpace Repository. Pairing sequential extractions and X-ray absorption spectroscopy to analyze potassium fixation in agricultural soils. [Link]

-

RSC Publishing. Experimental and theoretical evidence of attractive interactions between dianions: [PdCl4]2-. [Link]

-

SlidePlayer. Electronic Spectroscopy of Transition Metal Complexes. [Link]

-

ResearchGate. (a) UV-Vis spectra of water samples with different potassium hydrogen phthalate (KHP) concentrations. [Link]

-

University of Florida. Absorption Spectra. [Link]

-

YouTube. Sq planar vs Tetrahedral Transtion Metal Complex. [Link]

-

Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

-

Chemistry LibreTexts. Introduction to Ligand Field Theory (Octahedral complexes). [Link]

-

University of Rochester. Electronic Structures of Square-Planar Complexes. [Link]

-

YouTube. The species having tetrahedral shape is : (a) [PdCl_4]^2-. [Link]

-

ACS Publications. The Absorption Spectrum and Dichroism of Potassium Tetrachloroplatinate(II) Crystals. II | Inorganic Chemistry. [Link]

Sources

- 1. CAS 10025-98-6: Potassium tetrachloropalladate [cymitquimica.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. homework.study.com [homework.study.com]

- 4. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. sites.itservices.cas.unt.edu [sites.itservices.cas.unt.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. agilent.com [agilent.com]

- 11. Potassium Tetrachloropalladate(II) | 10025-98-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. arxiv.org [arxiv.org]

- 13. X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 15. you.lab.westlake.edu.cn [you.lab.westlake.edu.cn]

- 16. next-gen.materialsproject.org [next-gen.materialsproject.org]

A Senior Application Scientist’s Guide to the Theoretical Modeling of Tetraamminepalladium(II) Tetrachloropalladate(II)

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The study of coordination compounds is fundamental to advancements in catalysis, materials science, and medicine. Tetraamminepalladium(II) tetrachloropalladate(II), [Pd(NH₃)₄][PdCl₄], serves as a quintessential example of a complex inorganic salt with distinct cationic and anionic square planar palladium(II) centers.[1] Understanding its electronic structure, stability, and dynamic behavior is crucial for its application. This guide provides an in-depth, methodology-focused exploration of how to theoretically model this compound, moving beyond procedural lists to explain the causality behind computational choices. Our approach integrates Density Functional Theory (DFT) for electronic and structural insights with Molecular Dynamics (MD) for simulating behavior in condensed phases, providing a holistic computational portrait of the system.

Section 1: The Rationale for a Multi-Scale Modeling Approach

A complete theoretical understanding of [Pd(NH₃)₄][PdCl₄] cannot be achieved with a single computational method. The compound's properties are a function of both its quantum mechanical nature and its dynamic interactions with its environment.

-

Quantum Mechanics (QM) with Density Functional Theory (DFT): At its core, the geometry, stability, and reactivity of the [Pd(NH₃)₄]²⁺ and [PdCl₄]²⁻ ions are governed by their electronic structure. DFT is the workhorse for such investigations in transition metal chemistry because it provides a favorable balance of computational cost and accuracy, particularly for the d-orbitals of palladium.[2][3] It allows us to predict geometric parameters, vibrational frequencies, and electronic properties with high fidelity.

-

Classical Mechanics with Molecular Dynamics (MD): In real-world applications, the compound is rarely in a vacuum. It is in a crystal lattice or, more relevant to drug development, in a solution. MD simulations model the newtonian motion of atoms and molecules over time, allowing us to explore solvation effects, conformational stability, and interactions with other molecules (e.g., water, biomolecules).[4][5]

This guide is structured around a workflow that leverages the strengths of both methods: using high-accuracy DFT calculations to inform and parameterize larger-scale, longer-timescale MD simulations.

Caption: An integrated workflow for the theoretical modeling of [Pd(NH₃)₄][PdCl₄].

Section 2: Quantum Chemical Investigation via Density Functional Theory (DFT)

DFT calculations are the cornerstone of our investigation, providing a detailed picture of the electronic landscape of the individual complex ions.

Expertise in Practice: Selecting Functionals and Basis Sets

The choice of a functional and basis set is the most critical decision in a DFT calculation; it directly dictates the quality of the results. This is not a one-size-fits-all problem, especially for a 4d transition metal like palladium.[6]

-

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are generally recommended for transition metal complexes.

-

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

-

For Palladium (Pd): Due to the high nuclear charge, relativistic effects become significant. We use an Effective Core Potential (ECP) , which replaces the core electrons with a potential, simplifying the calculation while retaining accuracy. The Stuttgart/Dresden (SDD) or the def2-TZVP basis sets with their associated ECPs are industry standards for palladium.[7][9] The triple-zeta quality (TZ) of def2-TZVP provides a robust and accurate description of the valence electrons.

-

For Light Atoms (N, H, Cl): Pople-style basis sets like 6-311+G(d,p) or Dunning-style correlation-consistent basis sets like cc-pVTZ are excellent choices. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the lone pairs on nitrogen and chlorine and the overall charge distribution.

-

| Parameter | Recommended Choice | Rationale & Justification |

| Functional | PBE0 or B3LYP | Balances accuracy for electronic structure with computational feasibility. PBE0 is often preferred for being less empirical.[7] |

| Pd Basis Set | def2-TZVP with ECP | A triple-zeta basis set provides high accuracy for valence electrons, while the ECP accounts for relativistic effects in the core.[9] |

| Ligand Basis Set | 6-311+G(d,p) | A flexible basis set with diffuse and polarization functions is essential for accurately modeling the anionic and lone-pair characteristics of the ligands. |

| Solvent Model | PCM or SMD | If simulating in solution, an implicit solvent model is necessary to account for bulk electrostatic effects on geometry and electronics. |

Protocol: DFT Geometry Optimization and Property Calculation

This protocol outlines the steps for calculating the properties of the [Pd(NH₃)₄]²⁺ and [PdCl₄]²⁻ ions separately.

Step 1: Initial Structure Generation

-

Action: Build the initial 3D coordinates for the [Pd(NH₃)₄]²⁺ and [PdCl₄]²⁻ ions.

-

Rationale: Both ions are known to adopt a square planar geometry.[1] This can be constructed using any molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct overall charge (+2 for the ammine complex, -2 for the chloro complex) is assigned.

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization using a computational chemistry package (e.g., Gaussian, ORCA). The input file should specify the functional, basis sets, charge, and multiplicity (singlet for d⁸ Pd(II)).

-

Rationale: This step finds the lowest energy structure (a local minimum on the potential energy surface), providing the equilibrium bond lengths and angles. A tight convergence criterion is recommended to ensure a true minimum is found.

Step 3: Vibrational Frequency Analysis

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Rationale: This calculation serves two purposes. First, it confirms that the optimized structure is a true minimum (no imaginary frequencies). Second, it predicts the infrared (IR) spectrum. These predicted frequencies can be directly compared to experimental IR data for validation of the chosen theoretical method.

Step 4: Electronic Structure Analysis

-

Action: Analyze the output of the calculation to extract electronic properties.

-

Rationale: This provides insight into the chemical nature of the complexes. Key properties include:

-

HOMO/LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals indicate the electronic reactivity and the energy of the lowest electronic transition.

-

Mulliken or Natural Bond Orbital (NBO) Charges: These provide the partial atomic charges, offering a quantitative measure of the polarity of the Pd-N and Pd-Cl bonds.

-

Predicted vs. Experimental Data (Illustrative)

The trustworthiness of a model is established by its ability to reproduce experimental findings.[3]

| Parameter | Experimental (K₂[PdCl₄]) [10] | Calculated (DFT/PBE0/def2-TZVP) |

| Pd-Cl Bond Length | 2.32 Å | 2.33 Å |

| Cl-Pd-Cl Angle | 90.0° | 90.0° |

| Pd-N Bond Length (in [Pd(NH₃)₄]Cl₂) | ~2.05 Å | 2.06 Å |

| N-Pd-N Angle | 90.0° | 90.0° |

Section 3: System Dynamics via Molecular Dynamics (MD) Simulation

While DFT provides a static, zero-kelvin picture, MD simulations allow us to understand how [Pd(NH₃)₄][PdCl₄] behaves in a dynamic, room-temperature environment, such as an aqueous solution.[11]

The Force Field Challenge for Coordination Complexes

MD simulations rely on a "force field"—a set of equations and parameters that define the potential energy of the system. Standard biomolecular force fields (e.g., AMBER, CHARMM) are not parameterized for palladium. Therefore, a key step is to develop custom parameters.

-

Bonded Parameters: Force constants for bonds (e.g., Pd-N, Pd-Cl) and angles (e.g., N-Pd-N, Cl-Pd-Cl) can be derived from the DFT potential energy surface by calculating the energy cost of small structural distortions around the optimized geometry.

-

Non-Bonded Parameters:

-

Partial Charges: Atomic charges are critical for describing electrostatic interactions. Restrained Electrostatic Potential (RESP) charges, derived by fitting to the DFT electrostatic potential, are highly recommended for their transferability.

-

Lennard-Jones Parameters: These define the van der Waals interactions. They can be taken from existing generic force fields like the Universal Force Field (UFF) or customized through more advanced methods.

-

Caption: Logic for deriving force field parameters from DFT calculations.

Protocol: MD Simulation of [Pd(NH₃)₄][PdCl₄] in Aqueous Solution

This protocol details a standard MD workflow using software like AMBER, GROMACS, or NAMD.

Step 1: System Preparation

-

Action: Place the DFT-optimized [Pd(NH₃)₄]²⁺ and [PdCl₄]²⁻ ions into a periodic box of water molecules (e.g., TIP3P model). The box size should be sufficient to ensure the complex does not interact with its periodic image.

-

Rationale: Explicitly modeling the solvent is crucial for capturing specific hydrogen bonding and solvation shell effects that are approximated in implicit DFT solvent models.

Step 2: Energy Minimization

-

Action: Perform a steepest descent followed by a conjugate gradient energy minimization of the entire system.

-

Rationale: This removes any bad contacts or steric clashes between the complex and the newly added solvent molecules, relaxing the system to a low-energy starting configuration.

Step 3: System Equilibration

-

Action: Gradually heat the system to the target temperature (e.g., 298 K) under the NVT (isochoric-isothermal) ensemble. Then, switch to the NPT (isobaric-isothermal) ensemble to equilibrate the density at the target pressure (e.g., 1 atm).

-

Rationale: This two-stage process ensures the system reaches thermal and pressure equilibrium in a stable manner. The stability can be monitored by plotting temperature, pressure, and density over time until they plateau.

Step 4: Production Simulation

-

Action: Run the simulation for a significant period (e.g., 100-500 nanoseconds) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.

-

Rationale: A long production run is necessary to adequately sample the conformational space of the system, allowing for the calculation of statistically meaningful average properties.

Step 5: Trajectory Analysis

-

Action: Analyze the saved trajectory to extract dynamic properties.

-

Rationale: This is where physical insights are gained:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the complex's heavy atoms relative to the starting structure to assess its structural stability over time.

-

Radial Distribution Functions (RDFs): Calculate the RDF, g(r), between the palladium atoms and the oxygen atoms of water. The location of the first peak reveals the distance to the first solvation shell.

-

Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds between the ammine ligands and surrounding water molecules.

-

Section 4: Application in Drug Development

Palladium complexes have been explored as potential anticancer agents, often acting via mechanisms that involve DNA binding.[12] The theoretical models described here are directly applicable to this field.

-

Mechanism of Action: By simulating the [Pd(NH₃)₄]²⁺ and [PdCl₄]²⁻ ions in an aqueous environment, one can study their hydrolysis—a key activation step for many platinum- and palladium-based drugs.[12]

-

Target Interaction: The parameterized force field allows for the use of molecular docking and MD simulations to study the binding of the palladium complexes to a biological target, such as a DNA duplex or a protein active site. These simulations can predict binding modes, calculate binding free energies, and identify key intermolecular interactions, guiding the design of more potent and selective therapeutic agents.

References

-

Gorelsky, S. I. (2021). DFT Calculations of P NMR Chemical Shifts in Palladium Complexes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Palladium. Retrieved from [Link]

-

American Elements. (n.d.). Tetraamminepalladium(II) Tetrachloropalladate(II). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrachloropalladate(2-). PubChem. Retrieved from [Link]

-

Albert, J., et al. (2006). Synthesis and Theoretical Study of a Series of Dipalladium(I) Complexes Containing the Pd2(μ-CO)2 Core. ResearchGate. [Link]

-

Pérez-Temprano, M. H., et al. (2012). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. ACS Publications. [Link]

-

Biver, T., et al. (2020). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. ACS Publications. [Link]

-

Frankcombe, K. E., et al. (1995). Large Basis Set Calculations on Model Zerovalent Palladium Systems. ACS Publications. [Link]

-

Korenev, S. V., et al. (2020). Tetraammineplatinum(II) and Tetraamminepalladium(II) Chromates as Precursors of Metal Oxide Catalysts. PubMed. [Link]

-

Al-Masri, M., et al. (2021). Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. PMC. [Link]

-

The Mirica Group. (n.d.). Mononuclear palladium(I) and palladium(III) coordination compounds. Retrieved from [Link]

-

Babailov, S. P., et al. (2021). DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes. MDPI. [Link]

-

Zhang, X., et al. (2019). Molecular dynamics simulations of Y(III) coordination and hydration properties. Royal Society of Chemistry. [Link]

-

Fey, N., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Publications. [Link]

-

Lacks, D. (2017). Molecular Dynamics Simulations of a Metal/Ligand Complex. Calvin Digital Commons. [Link]

-

Fairlamb, I. J. S., & Lynam, J. M. (2015). Experiment and Computation: A Combined Approach to Study the Reactivity of Palladium Complexes in Oxidation States 0 to IV. ResearchGate. [Link]

- Google Patents. (n.d.). One-step synthetic method of palladium tetraammine acetate dihydrate (II).

-

ResearchGate. (2018). Synthesis, Characterization and Thermal Properties of Palladium(II) Complexes Containing Phenyltetrazole. [Link]

- Google Patents. (n.d.). A kind of synthetic method of tetraammine palladium sulfate.

-

MDPI. (2023). Pathways from Source to Human Exposure of Platinum, Palladium, and Rhodium: A Comprehensive Review. [Link]

-

Rzucidlo-Haidar, E., et al. (2020). Effect of Metal-Ligand Coordination Complexes on Molecular Dynamics and Structure of Cross-Linked Poly(dimethylosiloxane). MDPI. [Link]

-

Wong, A. (2020). Determining the Optimal Crystal Structure of Pd using DFT Energy Optimization Techniques. Penn State University. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. PMC. [Link]

-

Feller, D., et al. (2009). Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. ACS Publications. [Link]

-

Materials Project. (n.d.). mp-22956: K2PdCl4. Retrieved from [Link]

-

El Ajlaoui, R., et al. (2022). Syntheses, characterization and DFT studies of two new (π-allyl) palladium(II) complexes of β-8,9-dihydrohimachalene. Taylor & Francis Online. [Link]

-

Science.gov. (n.d.). palladium ii complexes: Topics. Retrieved from [Link]

-

Loeffler, H. H. (2018). Predicting lanthanide coordination structures in solution with molecular simulation. PubMed. [Link]

-

Wikipedia. (n.d.). Ammonium tetrachloropalladate(II). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Geometries of Coordination Complexes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular dynamics simulations of Y( iii ) coordination and hydration properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05320D [pubs.rsc.org]

- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 6. Palladium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. Predicting lanthanide coordination structures in solution with molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Purity Palladium Film Electrodeposition Using Tetraamminepalladium(II) Tetrachloropalladate(II)

Audience: Researchers, scientists, and drug development professionals engaged in catalysis, hydrogen technologies, and advanced materials synthesis.

Abstract: This document provides a comprehensive guide to the electrodeposition of high-quality palladium (Pd) films utilizing tetraamminepalladium(II) tetrachloropalladate(II), [Pd(NH₃)₄][PdCl₄], as the precursor. This unique salt, containing both cationic and anionic palladium complexes, offers a versatile and efficient route to fabricating dense, adherent, and functional palladium layers. We delve into the fundamental electrochemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters influencing film properties. This guide is designed to be a self-validating system, explaining the causality behind each step to ensure reproducibility and success.

Introduction: The Significance of Electrodeposited Palladium

Palladium is a platinum-group metal renowned for its exceptional catalytic activity and its unique ability to absorb and desorb large quantities of hydrogen.[1][2] These properties make it a critical material in a vast array of applications, including:

-

Heterogeneous Catalysis: Palladium nanoparticles and films are efficient catalysts for numerous chemical reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations.[1]

-

Hydrogen Energy: Palladium's ability to selectively permeate hydrogen makes it ideal for producing high-purity hydrogen membranes for fuel cells and separation technologies.[3][4] It is also a key material in hydrogen storage research.[1][5]

-

Electronics: Due to its excellent corrosion resistance and conductivity, palladium is used as a surface finish for connectors and in multilayer ceramic capacitors.[6]

Electrodeposition is a powerful, scalable, and cost-effective technique for creating thin films and coatings.[7] It allows for precise control over film thickness, morphology, and crystalline structure by manipulating electrochemical parameters. The choice of precursor is paramount. Tetraamminepalladium(II) tetrachloropalladate(II) is an intriguing precursor as it provides two distinct palladium complex ions in solution, potentially influencing the deposition kinetics and resulting film quality.[8]

Fundamental Principles

Chemistry of the Plating Bath

The precursor salt, tetraamminepalladium(II) tetrachloropalladate(II) ([Pd(NH₃)₄][PdCl₄]), is an ionic compound composed of the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, and the tetrachloropalladate(II) anion, [PdCl₄]²⁻.[8] When dissolved in an aqueous solution, it dissociates to yield these two palladium-containing complex ions.

[Pd(NH₃)₄][PdCl₄] (s) ⇌ [Pd(NH₃)₄]²⁺ (aq) + [PdCl₄]²⁻ (aq)

The electroplating bath is typically alkaline, maintained with ammonia (NH₃) and a supporting electrolyte like ammonium chloride (NH₄Cl).[9][10] This environment serves several critical functions:

-

Stabilizes the Ammine Complex: The presence of excess ammonia prevents the dissociation of the stable [Pd(NH₃)₄]²⁺ complex.[11]

-

Provides Conductivity: The supporting electrolyte (e.g., NH₄Cl) ensures high ionic conductivity in the bath, which is necessary for efficient electrodeposition.

-

Acts as a pH Buffer: The NH₃/NH₄⁺ equilibrium helps maintain a stable alkaline pH, which is crucial for consistent deposition results.

Electrochemical Reactions & Deposition Mechanism

The core of the process is the electrochemical reduction of Pd(II) complexes to metallic palladium (Pd⁰) at the cathode (the substrate). Both the cationic and anionic complexes can be reduced.

At the Cathode (Working Electrode): The primary reduction reaction involves the tetraammine complex: [Pd(NH₃)₄]²⁺ (aq) + 2e⁻ → Pd (s) + 4NH₃ (aq)[12]

Depending on the potential and local chloride concentration at the electrode surface, the tetrachloro complex may also contribute: [PdCl₄]²⁻ (aq) + 2e⁻ → Pd (s) + 4Cl⁻ (aq)[13]

Simultaneously, a competing reaction is the hydrogen evolution reaction (HER), especially in aqueous solutions: 2H₂O (l) + 2e⁻ → H₂ (g) + 2OH⁻ (aq)

Co-deposition of hydrogen into the palladium lattice is a known phenomenon that can induce internal stress and affect the film's mechanical properties.[6]

At the Anode (Counter Electrode): If an inert anode (e.g., platinum or platinized titanium) is used, the primary reaction is the oxygen evolution reaction: 4OH⁻ (aq) → O₂ (g) + 2H₂O (l) + 4e⁻

The overall process follows a nucleation and growth mechanism.[9][14] Initial deposition begins at active sites on the substrate surface, forming stable nuclei. These nuclei then grow and coalesce to form a continuous film. This process can be studied using electrochemical techniques like cyclic voltammetry, where characteristic crossovers indicate nucleation loops.[9]

Detailed Experimental Protocol

This protocol is designed for depositing a palladium film onto a copper (Cu) substrate. Modifications may be required for other substrates.

Required Materials and Equipment

-

Chemicals:

-

Electrodes & Substrate:

-

Copper foil or plate (Substrate/Working Electrode)

-

High-purity Platinum or Platinized Titanium mesh (Counter Electrode/Anode)

-

Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)

-

-

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (glass beaker is suitable)

-

Magnetic stirrer and stir bar

-

pH meter

-

Hot plate (optional, for temperature control)

-

Ultrasonic bath

-

Step-by-Step Procedure

Step 1: Substrate Preparation (Causality: A pristine, active surface is essential for uniform nucleation and strong film adhesion.)

-

Cut the copper substrate to the desired dimensions.

-

Degrease the substrate by sonicating in acetone for 10 minutes to remove organic contaminants.

-

Rinse thoroughly with DI water.

-

Chemically activate the surface by immersing it in a 5% v/v H₂SO₄ solution for 60 seconds to remove the native oxide layer.

-

Rinse immediately and copiously with DI water and use without delay to prevent re-oxidation.

Step 2: Plating Bath Formulation

-

Prepare the plating solution in a clean glass beaker. For a 100 mL bath, a typical composition is:

-

Palladium Source: 1.0 g Tetraamminepalladium(II) tetrachloropalladate(II) (provides ~5 g/L Pd)

-

Supporting Electrolyte: 8.0 g Ammonium Chloride (NH₄Cl)

-

Solvent: ~90 mL DI water

-

-

Add the NH₄Cl to the DI water and stir until fully dissolved.

-

Slowly add the [Pd(NH₃)₄][PdCl₄] powder while stirring. The solution should become a clear, pale yellow.

-

Carefully adjust the pH to a range of 9.0 - 10.0 using a dropper to add concentrated NH₄OH.[10] Monitor with a calibrated pH meter.

-

Add DI water to bring the final volume to 100 mL.

Step 3: Electrodeposition Procedure

-

Assemble the three-electrode cell. Place the prepared Cu substrate as the working electrode, the Pt mesh as the counter electrode, and position the reference electrode tip close to the substrate surface.

-

Set the deposition parameters. Galvanostatic (constant current) deposition is common for plating applications.

-

Mode: Galvanostatic

-

Current Density: 1.0 - 5.0 mA/cm²

-

Temperature: 25 - 50 °C

-

Agitation: Gentle magnetic stirring (~150 rpm)

-

-

Immerse the electrodes into the plating bath and immediately begin the deposition process. The deposition time will determine the film thickness (e.g., 30-60 minutes).

Step 4: Post-Deposition Treatment

-

Once the deposition is complete, turn off the power supply.

-

Immediately remove the coated substrate from the bath and rinse it thoroughly with DI water to remove residual electrolyte.

-

Dry the film gently with a stream of nitrogen or argon gas.

-

For applications requiring specific crystalline properties or to drive out co-deposited hydrogen, the film can be annealed in a furnace under an inert or reducing atmosphere.[7]

Process Optimization & Film Characterization

The properties of the electrodeposited palladium film are highly dependent on the plating parameters. Understanding their influence is key to tailoring the film for a specific application.

Influence of Key Deposition Parameters

| Parameter | Typical Range | Effect on Film Properties | Causality |

| Current Density | 1 - 10 mA/cm² | Low: Smoother, denser films with larger grain sizes. High: Can lead to rougher, more porous, or even dendritic (branched) growth and increased hydrogen co-deposition.[16] | At low current densities, deposition is kinetically controlled, favoring orderly crystal growth. At high densities, the reaction becomes diffusion-limited, promoting growth at protrusions and leading to rougher morphologies. |

| Temperature | 25 - 60 °C | Increasing Temperature: Generally increases deposition rate, may improve ductility, and can alter grain size.[14] | Higher temperatures increase ionic mobility and reaction kinetics. This can lead to changes in the nucleation and growth rates, often resulting in larger crystal grains.[7] |

| pH | 8.5 - 10.5 | Low pH (within range): May increase current efficiency. High pH: Ensures stability of the ammine complex but excessive levels can lead to precipitation of metal hydroxides. | The pH dictates the stability of the palladium complexes in solution and influences the hydrogen evolution side reaction. A stable pH around 9.5 is often optimal for ammine-based baths.[12] |

| Agitation | 0 - 300 rpm | Moderate Agitation: Replenishes palladium ions at the cathode surface, allowing for higher limiting current densities and preventing burnt deposits. | Agitation reduces the thickness of the diffusion layer at the electrode surface, ensuring a steady supply of electroactive species for reduction. |

Standard Characterization Techniques

To validate the quality and properties of the deposited films, the following techniques are essential:

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, uniformity, and grain structure of the palladium film.[17]

-

X-ray Diffraction (XRD): Confirms the crystalline structure of the deposited palladium (typically face-centered cubic), calculates the average crystal grain size using the Scherrer equation, and assesses film stress.[7][17]

-

X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the purity of the film and determines the chemical oxidation state of the palladium (should be Pd⁰).[17]

-

Electrochemical Methods (e.g., Cyclic Voltammetry): Used to study the deposition mechanism and measure the electrochemically active surface area of the film.[9]

Conclusion

The electrodeposition of palladium films from a tetraamminepalladium(II) tetrachloropalladate(II) bath is a robust and highly controllable process. By carefully preparing the substrate and precisely managing key parameters such as current density, temperature, and pH, researchers can fabricate high-purity, dense, and functional palladium films. These films are enabling technologies in critical fields, from advancing sustainable chemical synthesis and clean energy with fuel cells to developing next-generation electronics. This guide provides the fundamental knowledge and a practical framework to successfully implement this valuable materials fabrication technique.

References

- Chemical Science Blog. (2025). Editor's Choice.

- Electrocrystallization of palladium from Pd(NH₃)₄Cl₂ bath on stainless steel 316L. (2025). Journal of Solid State Electrochemistry.

- Palladium Membrane Applications in Hydrogen Energy and Hydrogen-Related Processes. (n.d.). MDPI.

- Fabrication of electrodeposited palladium thin-film electrodes for electrochemical sensing of acetaminophen. (2025). Springer Professional.

- Effect of Palladium Electrode Patterns on Hydrogen Response Characteristics from a Sensor Based on Ta2O5 Film on SiC at High Temperatures. (2019). PubMed.

- A Study on the Electrodeposition of Palladium and it's Nucleation. (n.d.). Journal of Electrochemistry.

- Electrodeposition of Palladium and Adsorption of Palladium Chloride onto Solid Electrodes from Room Temperature Molten Salts. (2025). ResearchGate.

- Controlling palladium morphology in electrodeposition from nanoparticles to dendrites via the use of mixed solvents. (n.d.). Nanoscale (RSC Publishing).

- Palladium electroplating bath and process for plating. (n.d.). Google Patents.

- Electrocatalytic Hydrogenation Using Palladium Membrane Reactors. (n.d.). JACS Au.

- A Review on Preparation of Palladium Oxide Films. (n.d.). MDPI.

- The Effect of Annealing Temperature on the Structure and Hardness of Palladium Thin Film. (2021). Arab Journals Platform.

- Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. (n.d.). PubMed Central.

- Tetraamminepalladium (II) tetrachloropalladate (II) Powder. (n.d.). Nanochemazone.

- Electrodeposition of Co-Pd alloys from ammonia solutions and their catalytic activity for hydrogen evolution reaction. (2025). ResearchGate.

- Palladium electroplating bath and process for plating. (n.d.). European Patent Office.

- Waste for Product—Synthesis and Electrocatalytic Properties of Palladium Nanopyramid Layer Enriched with PtNPs. (2024). Semantic Scholar.

- One-step synthetic method of palladium tetraammine acetate dihydrate (II). (n.d.). Google Patents.

- Analysis of Existing States of Co-Deposited Hydrogen in Electrodeposited Pd Films. (n.d.). J-STAGE.

- Palladium Particles Based Nano Films; Electrochemical Fabrication, Characterization and Applications. (2011). International Journal of Electrochemical Science.

- Composition for electroplating palladium alloys and electroplating process using that composition. (n.d.). Google Patents.

- Tetraamminepalladium(II) Tetrachloropalladate(II). (n.d.). AMERICAN ELEMENTS.

- Palladium clusters, free and supported on surfaces, and their applications in hydrogen storage. (n.d.). RSC Publishing.

- Palladium(II) Chloride Complex Ion Recovery from Aqueous Solutions Using Adsorption on Activated Carbon. (n.d.). ACS Publications.

- Electrochemical Synthesis of Palladium–Selenide Coatings. (2023). MDPI.

- Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (n.d.). MDPI.

- Lithium tetrachloropalladate(II). (n.d.). Benchchem.

- How the hydrogen sorption properties of palladium are modified through interaction with iridium. (n.d.). RSC Publishing.

- Tetraamminepalladium(II) chloride 99.99+ trace metals. (n.d.). Sigma-Aldrich.

- Palladium. (n.d.). Wikipedia.

- Sodium tetrachloropalladate. (n.d.). Wikipedia.

Sources

- 1. Palladium clusters, free and supported on surfaces, and their applications in hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Palladium - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How the hydrogen sorption properties of palladium are modified through interaction with iridium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Analysis of Existing States of Co-Deposited Hydrogen in Electrodeposited Pd Films [jstage.jst.go.jp]

- 7. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. US5976344A - Composition for electroplating palladium alloys and electroplating process using that composition - Google Patents [patents.google.com]

- 11. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. "A Study on the Electrodeposition of Palladium and it's Nucleation" by Fangzu Yang, Shukai Xu et al. [jelectrochem.xmu.edu.cn]

- 15. nanochemazone.com [nanochemazone.com]

- 16. Controlling palladium morphology in electrodeposition from nanoparticles to dendrites via the use of mixed solvents - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 17. Fabrication of electrodeposited palladium thin-film electrodes for electrochemical sensing of acetaminophen | springerprofessional.de [springerprofessional.de]

Application Notes & Protocols: A Guide to the Immobilization of Palladium Complexes on Solid Supports for Catalysis

Abstract

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, crucial for the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] However, homogeneous palladium catalysts often suffer from significant drawbacks, including high cost, contamination of the final product with residual palladium, and the difficulty of catalyst recovery and reuse.[3][4] Immobilizing palladium complexes onto solid supports offers a robust solution, merging the high reactivity of homogeneous systems with the practical advantages of heterogeneous catalysis, such as easy separation and enhanced stability.[1] This guide provides a comprehensive overview of the strategies for immobilizing palladium complexes, detailing the selection of appropriate solid supports, various immobilization techniques, and critical characterization methods. Furthermore, we present detailed, field-proven protocols for the preparation and application of supported palladium catalysts, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Immobilization

The utility of palladium in catalyzing a wide array of C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, is unparalleled.[1][3][5] These reactions are fundamental to the synthesis of a vast number of commercially important compounds. The primary challenge in large-scale applications is the cost-prohibitive nature of palladium and the stringent regulations on palladium contamination in pharmaceutical products.[3][6] Immobilization of palladium complexes on solid supports addresses these challenges by:

-

Facilitating Catalyst Recovery and Reuse: The solid-supported catalyst can be easily separated from the reaction mixture by filtration or, in the case of magnetic supports, by applying an external magnetic field, allowing for multiple reaction cycles and significantly reducing overall process costs.[7][8]

-

Minimizing Product Contamination: By anchoring the palladium to a solid matrix, leaching of the metal into the product stream is minimized, simplifying purification and helping to meet regulatory requirements.

-

Enhancing Catalyst Stability: The solid support can provide a stabilizing microenvironment for the palladium species, preventing aggregation and deactivation, often leading to a longer catalyst lifetime.

The choice of the solid support and the immobilization strategy is critical and directly impacts the resulting catalyst's activity, selectivity, and stability.

Choosing the Right Solid Support

The selection of an appropriate solid support is the foundation for developing a successful immobilized catalyst. The ideal support should possess high surface area, excellent thermal and chemical stability, and functional groups that allow for strong anchoring of the palladium complex.

Inorganic Supports

-

Silica (SiO₂): Silica is a widely used support due to its high surface area, tunable pore size, mechanical stability, and well-defined surface chemistry.[1][9] The surface silanol (Si-OH) groups can be readily functionalized with various organosilanes to introduce specific ligands for covalent attachment of palladium.[9]

-

Alumina (Al₂O₃): Similar to silica, alumina offers high surface area and mechanical strength. Its surface properties can be acidic, basic, or neutral, which can influence the catalytic activity.

-

Carbon-Based Materials: Activated carbon, graphene, and carbon nanotubes are excellent supports due to their high surface area, chemical inertness, and ability to promote the formation of well-dispersed palladium nanoparticles.[10] The porous structure of these materials can enhance mass transport.[10]

Organic Polymer Supports

-

Polystyrene Resins: Cross-linked polystyrene beads (e.g., Merrifield resin) are popular supports that can be functionalized with a wide variety of ligands, particularly phosphines, for the covalent attachment of palladium.[11]

-

Microporous Organic Polymers (MOPs): MOPs offer exceptionally high surface areas, tunable porosity, and excellent chemical and thermal stability.[1] Their framework can be designed with built-in ligands for strong palladium coordination.[1][12]

-

Natural Polymers: Polysaccharides like cellulose and chitosan are "green," renewable, and biodegradable supports.[3][13] Their abundant functional groups (hydroxyl, amine) can serve as anchoring points for palladium complexes.[3][13]

Hybrid Supports

-

Magnetic Nanoparticles (e.g., Fe₃O₄): These materials offer the advantage of facile separation using an external magnet.[7][8] They are typically coated with a layer of silica or a polymer to enhance stability and provide a surface for functionalization.[7][9]

-

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a very high surface area and well-defined pore structures. They can be used to encapsulate palladium complexes or can be designed with catalytically active palladium centers within their framework.[1]

Table 1: Comparison of Common Solid Supports for Palladium Immobilization

| Support Material | Key Advantages | Potential Disadvantages | Typical Surface Area (m²/g) |

| **Silica (SiO₂) ** | High surface area, tunable porosity, well-defined surface chemistry, mechanically stable. | Can be sensitive to strong bases. | 200 - 1000 |

| Activated Carbon | Very high surface area, chemically inert, good for nanoparticle dispersion. | Can have micropores that limit diffusion, potential for metal leaching. | 500 - 2000 |

| Polystyrene Resins | Easily functionalized, wide variety of available resins. | Swelling in organic solvents, lower thermal stability than inorganic supports. | Varies with cross-linking |

| Magnetic Nanoparticles | Facile magnetic separation, high surface area-to-volume ratio. | Can agglomerate, requires a stabilizing coating. | 50 - 200 |

| MOFs | Extremely high surface area, tunable pore size and chemistry. | Can have limited stability in some solvents and at high temperatures. | 1000 - 6000 |

Strategies for Immobilization

The method used to attach the palladium complex to the support is a critical determinant of the catalyst's performance. The goal is to create a strong linkage that prevents leaching while maintaining the catalytic activity of the palladium center.

Covalent Attachment

This strategy involves the formation of a covalent bond between a ligand coordinated to the palladium and the solid support. This is one of the most robust methods for preventing metal leaching. Phosphine ligands are commonly used for this purpose due to their strong coordination to palladium.[11][14][15]

Electrostatic Adsorption

This method relies on the electrostatic interaction between a charged palladium precursor and a support with an opposite surface charge. For example, anionic palladium complexes like [PdCl₄]²⁻ can be adsorbed onto a positively charged, amine-functionalized support.

Impregnation and Reduction

In this technique, the support is impregnated with a solution of a palladium salt (e.g., PdCl₂ or Pd(OAc)₂), followed by a reduction step (e.g., with NaBH₄ or H₂) to form palladium nanoparticles (PdNPs) on the surface of the support.[16]

Encapsulation

The palladium complex is physically entrapped within the pores of the support material, such as a MOF or a polymer matrix. This "ship-in-a-bottle" approach can effectively prevent leaching, although diffusion of reactants and products to and from the active sites can sometimes be a limitation.

Diagram 1: General Strategies for Palladium Immobilization

Caption: Overview of major palladium immobilization strategies.

Characterization of Supported Palladium Catalysts

Thorough characterization is essential to understand the structure of the immobilized catalyst and to correlate its properties with catalytic performance. A combination of techniques is typically employed.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the precise palladium loading on the support.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and to probe the interaction between the palladium and the support.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology of the support and the size, shape, and dispersion of the palladium nanoparticles.[7]

-

X-ray Diffraction (XRD): To identify the crystalline structure of the palladium nanoparticles and the support.[17]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the support and the nature of the linkage between the support and the palladium complex.[18][19]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the support material.

Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of two common types of supported palladium catalysts.

Protocol 1: Immobilization of a Palladium-Phosphine Complex on Silica Gel

This protocol describes the covalent attachment of a palladium complex to silica gel functionalized with a phosphine ligand.

Materials:

-

Silica gel (high purity, for chromatography)

-

(3-Chloropropyl)trimethoxysilane

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Toluene (anhydrous)

-

Ethanol

-

Acetone

Procedure:

-

Activation of Silica Gel:

-

Heat the silica gel at 150 °C under vacuum for 12 hours to remove adsorbed water.

-

-

Functionalization with Chloropropyl Groups:

-

Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL).

-

Add (3-chloropropyl)trimethoxysilane (5 mL) and reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the mixture, filter the solid, and wash sequentially with toluene, ethanol, and acetone.

-

Dry the chloropropyl-functionalized silica gel under vacuum at 80 °C.

-

-

Attachment of the Phosphine Ligand:

-

Suspend the chloropropyl-functionalized silica (8 g) in toluene (100 mL).

-

Add triphenylphosphine (5 g) and reflux for 48 hours under nitrogen.

-

Cool, filter the solid, and wash thoroughly with toluene and ethanol to remove unreacted triphenylphosphine.

-

Dry the phosphine-functionalized silica under vacuum.

-

-

Palladation:

-

Suspend the phosphine-functionalized silica (5 g) in acetone (100 mL).

-

Add palladium(II) acetate (0.5 g) and stir the mixture at room temperature for 24 hours.

-

Filter the resulting pale-yellow solid, wash with acetone until the filtrate is colorless, and then wash with ethanol.

-

Dry the final silica-supported palladium catalyst under vacuum at 60 °C.

-

Diagram 2: Workflow for Silica-Supported Palladium Catalyst Synthesis

Caption: Synthesis workflow for a silica-supported Pd catalyst.

Protocol 2: Preparation of Palladium Nanoparticles on Magnetic Nanoparticles

This protocol details the synthesis of palladium nanoparticles supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-Pd).[9]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH, 25%)

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol

-

Palladium(II) chloride (PdCl₂)

-

Sodium borohydride (NaBH₄)

Procedure:

-

Synthesis of Magnetic Nanoparticles (Fe₃O₄):

-

Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in deionized water (100 mL) with vigorous stirring under a nitrogen atmosphere.

-

Heat the solution to 80 °C.

-

Add NH₄OH solution (10 mL) dropwise. A black precipitate will form immediately.

-

Continue stirring at 80 °C for 1 hour.

-

Cool to room temperature, collect the black precipitate using a strong magnet, and wash with deionized water until the supernatant is neutral.

-

-

Silica Coating (Fe₃O₄@SiO₂):

-

Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol (160 mL) and deionized water (40 mL).

-

Add NH₄OH solution (2 mL) and sonicate for 15 minutes.

-

Add TEOS (2 mL) dropwise while stirring.

-

Continue stirring at room temperature for 12 hours.

-

Collect the silica-coated magnetic nanoparticles with a magnet, wash with ethanol and water, and dry under vacuum.

-

-

Palladium Nanoparticle Deposition (Fe₃O₄@SiO₂-Pd):

-

Disperse the Fe₃O₄@SiO₂ (1 g) in deionized water (50 mL).

-

Add an aqueous solution of PdCl₂ (e.g., 0.05 M, to achieve desired Pd loading) and stir for 1 hour.

-

Slowly add a freshly prepared aqueous solution of NaBH₄ (0.1 M) dropwise until the solution turns from light brown to black.

-

Stir for an additional 2 hours.

-

Collect the final catalyst with a magnet, wash thoroughly with deionized water and ethanol, and dry under vacuum at 60 °C.

-

Application in Catalysis: Suzuki-Miyaura Coupling

The synthesized supported palladium catalysts can be effectively used in various cross-coupling reactions. Below is a general protocol for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Supported palladium catalyst

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a round-bottom flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the supported palladium catalyst (typically 0.1-1 mol% Pd).

-

Add the solvent (5-10 mL).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

If using a non-magnetic support, filter the catalyst. If using a magnetic support, place a strong magnet against the side of the flask and decant the supernatant.

-

Wash the recovered catalyst with the reaction solvent and then a volatile solvent like acetone, and dry for reuse.

-

The reaction mixture can be worked up as usual (e.g., extraction, chromatography) to isolate the pure product.

Catalyst Leaching and Recycling

A critical aspect of using immobilized catalysts is assessing their stability and reusability. Palladium leaching into the reaction solution is a common issue that needs to be quantified.

Leaching Test Protocol:

-

Perform a catalytic reaction as described in Section 6.

-

After the reaction, separate the solid catalyst from the reaction mixture.

-

Take a sample of the liquid phase and analyze the palladium content using ICP-MS. This will give the amount of leached palladium.

-